CB2R Pam

Description

Overview of the Endocannabinoid System and CB2R Physiological Roles

The ECS plays a fundamental role in various physiological and pathological processes throughout the body. techtarget.commdpi.commdpi.com Cannabinoid receptors, particularly CB1 and CB2, are key components that mediate the effects of endocannabinoids. mdpi.comfrontiersin.org While CB1 receptors are predominantly found in the central nervous system, CB2 receptors are mainly associated with the peripheral immune system and have demonstrated roles in modulating inflammation and immune responses. techtarget.commdpi.comfrontiersin.orgmdpi.comnih.govwikipedia.orgnih.gov

Specifically, CB2R activation has been implicated in regulating immune responses, mitigating excessive inflammation, influencing liver fibrosis, and governing immune function within the central nervous system. frontiersin.org Studies suggest that CB2R activation can either suppress or enhance the production of pro-inflammatory agents, depending on the nature of the stimulus and the specific cannabinoid used. mdpi.com The ECS, including CB2R, also influences gastrointestinal tract function, intestinal motility, intestinal and hepatic inflammation, and energy metabolism. mdpi.com

CB2R Expression and Distribution in Biological Systems

CB2 receptors are primarily expressed in peripheral tissues, with particularly high abundance in the immune system. techtarget.comnih.govwikipedia.orgnih.govfrontiersin.org They are found in circulating immune cells, the spleen, and on macrophage-derived cells, including osteocytes, osteoclasts, and hepatic Kupffer cells. nih.gov Studies have shown that CB2 mRNA is expressed in human immune cells, with B-cells exhibiting the highest transcript levels, followed by natural killer cells, monocytes, polymorphonuclear neutrophil cells, T8 cells, and T4 cells. nih.govfrontiersin.orgrealmofcaring.org

While historically considered the "peripheral" cannabinoid receptor, emerging evidence indicates that CB2 receptors are also expressed in the central nervous system, albeit at lower levels than in immune tissues. nih.govwikipedia.orgfrontiersin.orgfrontiersin.org They have been detected in the brainstem, hippocampal CA2/3 pyramidal neurons, and glial cells, particularly reactive microglia in conditions of inflammation or injury. nih.govwikipedia.orgfrontiersin.org Functional CB2 receptors have also been identified in neurons of the ventral tegmental area and the hippocampus, suggesting a broader functional relevance in the CNS and neuronal signal transmission. wikipedia.org

A study analyzing CB1 and CB2 transcript distribution in human immune cells and tissues found CB2 gene expression to be 10-100-fold higher than CB1 in immune tissues. nih.govrealmofcaring.org The highest amount of CB2 mRNA was detected in tonsils, followed by spleen, peripheral blood mononuclear cells (PBMC), and thymus. realmofcaring.org Within the tonsils, CB2 expression was restricted to B-lymphocyte-enriched areas of the mantle of secondary lymphoid follicles. nih.govrealmofcaring.org

Table 1: Relative CB2 mRNA Expression in Human Immune Tissues

| Tissue | Relative CB2 mRNA Level (compared to CB1 in CNS) |

| Tonsils | High (equivalent to CB1 in CNS) nih.govrealmofcaring.org |

| Spleen | High (equivalent to CB1 in CNS) nih.govrealmofcaring.org |

| PBMC | Elevated realmofcaring.org |

| Thymus | Elevated realmofcaring.org |

Table 2: Rank Order of CB2 mRNA Levels in Human Blood Cell Subpopulations

| Cell Type | Relative CB2 mRNA Level |

| B-cells | Highest nih.govfrontiersin.orgrealmofcaring.org |

| Natural killer cells | High nih.govfrontiersin.orgrealmofcaring.org |

| Monocytes | Moderate nih.govfrontiersin.orgrealmofcaring.org |

| Polymorphonuclear neutrophil cells | Moderate nih.govrealmofcaring.org |

| T8 cells | Lower nih.govfrontiersin.orgrealmofcaring.org |

| T4 cells | Lower nih.govfrontiersin.orgrealmofcaring.org |

Endogenous Ligands of CB2R

The endocannabinoid system includes endogenous ligands that activate cannabinoid receptors. mdpi.comfrontiersin.orgnih.gov The two principal endogenous ligands for cannabinoid receptors, including CB2R, are N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). mdpi.comnih.govwikipedia.orgaai.orgmdpi.com Both are lipid mediators derived from membrane phospholipid precursors. mdpi.com

While both AEA and 2-AG can bind to CB2R, 2-AG is generally considered a full agonist at cannabinoid receptors in most cases, whereas anandamide (B1667382) may act as a partial agonist. aai.org Importantly, the tissue levels of 2-AG are typically significantly higher than those of anandamide. aai.org Other endogenous molecules that may interact with CB2R or other components of the endocannabinoidome include 2-arachidonyl glyceryl ether (noladin ether), virodhamine, and N-arachidonoyl-dopamine (NADA), although their activity profiles and receptor selectivity can vary. wikipedia.orgmdpi.com

Principles of G Protein-Coupled Receptor (GPCR) Allosteric Modulation

G protein-coupled receptors (GPCRs), including CB2R, are a large family of transmembrane proteins that play a critical role in cellular communication and signal transduction. patsnap.comnih.gov They are targets for a significant percentage of approved pharmacotherapies. nih.govacs.org GPCRs are intrinsically allosteric proteins, capable of transducing signals from one part of the protein to another through conformationally linked binding sites. news-medical.net

Distinction Between Orthosteric and Allosteric Binding Sites

The orthosteric site on a GPCR is the primary binding site for its endogenous ligand. patsnap.comnih.govacs.orgnews-medical.netpharmacologycanada.orgpharmacologycanada.orgamazon.comnih.govnih.gov This site is typically located within the transmembrane domain or extracellular loops and is often highly conserved among receptor subtypes. nih.govnih.govnih.gov Binding of an orthosteric agonist usually results in a significant stimulating effect and receptor activation. nih.gov

In contrast, an allosteric site is a distinct binding site on the receptor, spatially separated from the orthosteric site. patsnap.comnih.govnih.govacs.orgnews-medical.netpharmacologycanada.orgpharmacologycanada.orgamazon.comnih.gov Allosteric sites are often less highly conserved than orthosteric sites, which can offer advantages for developing subtype-selective drugs with potentially reduced off-target effects. nih.govnews-medical.netnih.gov Binding to an allosteric site modulates receptor activity without directly competing with the endogenous ligand for the orthosteric site. pharmacologycanada.org

Advantages of CB2R Positive Allosteric Modulators in Pharmacological Research

Positive allosteric modulators targeting CB2R present several potential advantages in pharmacological research and therapeutic development compared to orthosteric agonists. These advantages stem from their unique mechanism of action, which allows for a more nuanced modulation of receptor function. mdpi.comresearchgate.nettandfonline.com

Enhanced Receptor Selectivity and Subtype Specificity

One of the key advantages of CB2R PAMs is the potential for enhanced receptor selectivity and subtype specificity. mdpi.commdpi.comresearchgate.net While CB1R and CB2R share some sequence homology, there are structural differences that can be exploited by allosteric ligands to achieve greater specificity for CB2R. mdpi.com By binding to a site distinct from the highly conserved orthosteric site, allosteric modulators can be designed to interact uniquely with the CB2 receptor, minimizing off-target effects mediated by CB1R, which is associated with psychoactive effects. mdpi.comresearchgate.nettandfonline.com This increased selectivity is crucial for developing therapeutics with improved safety profiles. mdpi.comresearchgate.netmdpi.com

Research into novel allosteric modulators, including dualsteric or bitopic ligands that interact with both orthosteric and allosteric sites, further highlights the potential for achieving unique receptor subtype and signaling selectivity profiles. frontiersin.orgacs.orgresearchgate.net Studies have shown that some bitopic ligands designed to target CB2R exhibit selectivity over CB1R. acs.orgresearchgate.net

Preservation of Spatiotemporal Signaling Dynamics

Allosteric modulation allows for the preservation of the spatiotemporal dynamics of endogenous cannabinoid signaling. otago.ac.nzresearchgate.netnih.gov Unlike orthosteric agonists that activate all available receptors upon binding, PAMs only enhance the activity of the receptor when an endogenous orthosteric ligand is present. mdpi.comresearchgate.netnih.gov This means that the potentiation of CB2R signaling occurs only when and where the endogenous endocannabinoid system is naturally active. otago.ac.nzmdpi.com This dependency on endogenous activity allows for a more physiological modulation of the receptor, potentially avoiding the constant, non-localized activation that can occur with full orthosteric agonists. otago.ac.nzresearchgate.net This spatial and temporal control is suggested to improve efficacy and reduce adverse effects. researchgate.netmdpi.compreprints.org

Potential for Reduced Receptor Desensitization and Tolerance

Orthosteric agonists, particularly full agonists, can lead to receptor desensitization and the development of tolerance upon chronic administration. nih.gov This occurs due to mechanisms such as receptor internalization and downstream signaling pathway alterations. nih.gov Allosteric modulators, by contrast, may offer a reduced propensity for inducing desensitization and tolerance. mdpi.comresearchgate.net Because PAMs enhance the effect of endogenous ligands rather than directly activating the receptor with maximal efficacy, they may cause less profound conformational changes or sustained activation that lead to desensitization. nih.govmdpi.comresearchgate.net This could translate to sustained therapeutic effects over time with chronic use. mdpi.comresearchgate.net

Probe Dependence and Biased Signaling Considerations

Allosteric modulation introduces the concepts of probe dependence and biased signaling. acs.orgmdpi.comresearchgate.net Probe dependence means that the effect of an allosteric modulator can vary depending on the specific orthosteric ligand it is co-administered with. acs.orgmdpi.com This highlights the complex interplay between the orthosteric and allosteric binding sites and the resulting conformational states of the receptor. mdpi.com

Biased signaling, or functional selectivity, refers to the ability of a ligand (either orthosteric or allosteric) to selectively activate certain downstream signaling pathways over others. frontiersin.orgmdpi.comnih.gov GPCRs can couple to multiple intracellular signaling molecules, such as different G proteins (e.g., Gαi/o) and β-arrestins. frontiersin.orgmdpi.comnih.gov A CB2R PAM might selectively enhance signaling through a specific pathway (e.g., G protein-mediated signaling leading to cAMP inhibition) while having a lesser or no effect on another pathway (e.g., β-arrestin recruitment). nih.govmdpi.comresearchgate.netnih.govfrontiersin.org This biased signaling offers the potential to selectively engage therapeutically beneficial pathways while avoiding those that may lead to unwanted side effects. frontiersin.orgmdpi.comresearchgate.net Research is exploring how allosteric modulators, including bitopic ligands, can induce biased signaling at CB2R, favoring pathways like G protein activation over β-arrestin recruitment. frontiersin.orgacs.orgresearchgate.net

However, the pharmacology of allosteric modulators, including CB2R PAMs, can be complex and assay-dependent. tandfonline.comacs.orgmdpi.com Some compounds initially characterized as PAMs, such as EC21a, have shown mixed pharmacological profiles, exhibiting PAM activity in some assays (e.g., enhancing agonist binding or G protein coupling) but different activities (e.g., inverse agonism or NAM activity) in others or depending on the orthosteric probe used. tandfonline.comacs.orgmdpi.comnih.gov This underscores the importance of comprehensive pharmacological profiling using multiple assays and orthosteric ligands to fully understand the actions of CB2R PAMs. acs.orgmdpi.com

Here is a table summarizing some research findings related to CB2R PAMs and their effects:

| Compound | CB2R Activity Profile (Examples) | Observed Effects / Findings | Relevant Orthosteric Ligand(s) | Reference(s) |

| EC21a | PAM (GTPγS binding, enhancing CP55940 and 2-AG activity); Inverse agonist (certain functional assays); Mixed agonist/NAM (CB1) | Potentiated anti-inflammatory effects of an orthosteric agonist in microglia; Antinociceptive activity in neuropathic pain models; Increased seizure resistance; Complicated and assay-dependent pharmacology. | CP55940, 2-AG, AEA, B2, JWH133 | mdpi.comtandfonline.comacs.orgnih.govmdpi.comnih.govresearchgate.nettandfonline.com |

| C2 | PAM (in vitro, enhancing CP55940 signaling); Agonist (alone in some assays); Ago-PAM (CB1) | Antinociceptive activity in neuropathic pain model. | CP55940 | otago.ac.nzresearchgate.net |

| A5 | Did not modulate CP55940-dependent signaling in tested assays. | Contradictory findings compared to some published literature. | CP55940 | otago.ac.nz |

| CBD-DMH | PAM (cAMP modulation); NAM (β-arrestin recruitment) | Biased signaling at CB2R. | CP55940 | nih.gov |

| OGP | Ago-PAM | Decreased forskolin-stimulated cAMP levels. | Endogenous ligands | nih.gov |

| JR64a (Bitopic) | Biased signaling (favors G protein over βarrestin2); High affinity | Prevented inflammation in human microglial cells. | Not explicitly stated as dependent on exogenous orthosteric ligand for this effect, but designed as dualsteric. | frontiersin.orgresearchgate.net |

| RF Series (Bitopic) | Some compounds behaved as CB2R PAMs. | Unexpected pharmacological profiles compared to parent compounds. | Not explicitly stated. | nih.gov |

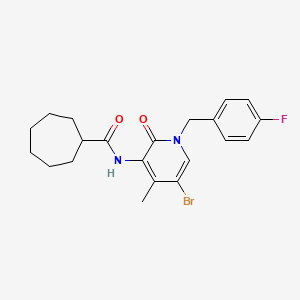

Structure

3D Structure

Properties

IUPAC Name |

N-[5-bromo-1-[(4-fluorophenyl)methyl]-4-methyl-2-oxopyridin-3-yl]cycloheptanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24BrFN2O2/c1-14-18(22)13-25(12-15-8-10-17(23)11-9-15)21(27)19(14)24-20(26)16-6-4-2-3-5-7-16/h8-11,13,16H,2-7,12H2,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGDYZCDUPSTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C=C1Br)CC2=CC=C(C=C2)F)NC(=O)C3CCCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Synthetic Methodologies of Cb2r Positive Allosteric Modulators

Historical Context of CB2R Allosteric Modulator Identification

The exploration of allosteric sites in drug discovery for CB2R began relatively recently. The identification of the first synthetic CB2R PAMs marked a significant step in this field. researchgate.netresearchgate.net

Identification of Early Synthetic CB2R PAM Scaffolds (e.g., EC21a, C2)

The compound EC21a has been reported as one of the first synthetic positive allosteric modulators of the CB2 receptor, with its activity reported as early as 2019. researchgate.netresearchgate.netnih.gov EC21a was shown to enhance the binding of orthosteric ligands and potentiate the signaling induced by agonists like 2-AG and CP55940 in in vitro binding and functional assays, such as [³H]CP55940 and [³⁵S]GTPγS binding assays. researchgate.netnih.govmdpi.comnih.govacs.org Research has also explored the potential of EC21a in reducing neuropathic pain in animal models and increasing resistance to induced seizures. researchgate.netresearchgate.netfrontiersin.org Further studies have investigated the effects of EC21a in combination with orthosteric agonists on modulating the release of pro- and anti-inflammatory interleukins in microglial cells, suggesting an anti-inflammatory action. researchgate.netnih.govmdpi.com However, some studies have indicated that EC21a may exhibit complex pharmacology in vitro, acting as an allosteric inverse agonist in certain assays or showing mixed profiles depending on the assay used. tandfonline.com

Another compound, C2, has also been identified as an early synthetic this compound. researchgate.net C2 was reported to enhance the binding affinity of [³H]CP55940 to CB2R and potentiate signaling in the presence of agonists. researchgate.net In vivo studies have indicated that C2 may display antinociceptive activity in experimental mouse models of neuropathic pain. researchgate.netacs.orgmedchemexpress.comscispace.com While initially described as a this compound, some research suggests that C2 might also exhibit agonist activity at CB2R and potentially act as an agonist and PAM at CB1R, highlighting the need for further rigorous investigation into its pharmacology. otago.ac.nz

Contribution of Natural Products to Allosteric Modulation Research (e.g., Cannabidiol (B1668261) as a modulator)

Natural products have also played a role in the investigation of CB2R allosteric modulation. Cannabidiol (CBD), a major non-psychotropic component of the Cannabis sativa plant, has been studied for its interactions with cannabinoid receptors. nih.govwho.intmdpi.comnih.govacs.org While CBD has shown low affinity for the orthosteric sites of CB1 and CB2 receptors, recent studies suggest that CBD can act as an allosteric modulator. acs.orgmdpi.comfrontiersin.org Specifically, CBD has been reported to act as a negative allosteric modulator (NAM) of CB1R and, in some studies, as a partial agonist or NAM at CB2R, depending on the concentration. acs.orgmdpi.comfrontiersin.orgresearchgate.net The potential for CBD to act as a NAM at CB2R at nanomolar concentrations and as an agonist at micromolar concentrations has been reported. acs.org The study of natural compounds like CBD has contributed to the understanding of allosteric binding sites on cannabinoid receptors and has served as a basis for the design of novel synthetic modulators. acs.orgresearchgate.netresearchgate.net

Rational Design Strategies for this compound Synthesis

The development of CB2R PAMs has increasingly relied on rational design strategies aimed at improving selectivity, potency, and desired signaling profiles.

Structure-Guided Design Approaches

Structure-guided design approaches leverage the structural information of the receptor, including identified allosteric binding sites, to design molecules with specific interaction profiles. researchgate.netresearchgate.netresearchgate.netpitt.edu Although detailed structural data about the CB2R allosteric binding site has been less available compared to the orthosteric site, computational studies, such as molecular dynamics simulations and docking, have been employed to predict potential allosteric sites and guide the design of novel modulators based on scaffolds like CBD. frontiersin.orgacs.orgresearchgate.netresearchgate.net Site-directed mutagenesis studies have also been used to verify the proposed binding modes of allosteric modulators. researchgate.netresearchgate.net

Development of Dualsteric (Bitopic) Ligands

A significant rational design strategy involves the development of dualsteric, or bitopic, ligands. frontiersin.orgunimi.itresearchgate.netmdpi.comfigshare.comresearchgate.net These are hybrid compounds that incorporate pharmacophores targeting both the orthosteric and an allosteric binding site within a single molecule. frontiersin.orgunimi.itresearchgate.net This approach aims to achieve enhanced affinity, improved receptor subtype selectivity, and biased signaling compared to monovalent ligands. frontiersin.orgunimi.itresearchgate.net

Studies have reported the design and synthesis of dualsteric CB2R ligands by connecting the pharmacophoric portion of a this compound, such as EC21a, with that of a CB2R selective orthosteric agonist. frontiersin.orgunimi.itmdpi.com For instance, compounds like JR64a and JR22a were developed using this strategy, linking EC21a with the orthosteric agonist LV62. frontiersin.orgmdpi.com Functional assays, such as cAMP assays, and computational studies have been used to evaluate the bitopic nature and binding modes of these compounds. mdpi.com The development of dualsteric ligands represents an innovative approach to target CB2R with potentially improved pharmacological properties. frontiersin.orgunimi.it

Chemical Synthesis Pathways for Key CB2R PAMs

The chemical synthesis of CB2R PAMs involves various organic chemistry reactions to construct the specific molecular scaffolds. While detailed synthetic procedures can be complex and compound-specific, general approaches involve the coupling of different molecular fragments. For example, the synthesis of compounds like C2 has been reported, involving steps such as reduction reactions. researchgate.net The design and synthesis of dualsteric ligands, as mentioned earlier, involves connecting orthosteric and allosteric pharmacophores through appropriate linkers, requiring specific coupling chemistries. frontiersin.orgunimi.itmdpi.com The synthesis of CBD derivatives as potential allosteric modulators has also been explored, involving modifications to the natural product scaffold. acs.orgresearchgate.net

Data regarding the synthesis of specific CB2R PAMs can be found in the chemical literature, often detailing the reaction conditions, reagents, and purification methods used to obtain the target compounds.

Synthesis of 2-Oxopyridine-3-carboxamide Derivatives

The synthesis of 2-oxopyridine-3-carboxamide derivatives, including key CB2R PAMs like EC21a, typically involves multi-step procedures starting from commercially available pyridine (B92270) precursors. A general synthetic route for this class of compounds often involves the functionalization of a 2-hydroxypyridine (B17775) or a related scaffold.

One reported method for synthesizing 2-oxopyridine-3-carboxamide derivatives involves starting from 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. acs.org This acid can be converted to its methyl ester through heating in methanol (B129727) with concentrated sulfuric acid. acs.org The resulting methyl ester is then reacted with a suitable amine, such as cycloheptylamine, under heating in a sealed tube to form the desired carboxamide derivative. acs.org Further modifications, such as bromination at the 5-position of the pyridine ring, can be carried out using reagents like bromine in chloroform. acs.org Subsequent N-alkylation reactions, for example, with cesium fluoride (B91410) and a halogenated reagent in dimethylformamide (DMF), can introduce substituents at the nitrogen atom of the pyridone ring. acs.org

Another synthetic approach described for related 2-oxopyridine-3-carboxamide derivatives involves starting from 2-hydroxy-4-methyl-3-nitropyridine. unipi.it Catalytic hydrogenation of this precursor yields the corresponding amine derivative. unipi.it The reaction between this amine and an activated carboxylic acid derivative, such as a cycloheptanecarbonyl chloride, in the presence of a base like triethylamine, can furnish the carboxamide linkage. unipi.it Further steps, including N-alkylation and halogenation, are then employed to complete the synthesis of specific target compounds within this class. unipi.it

The synthesis of EC21a itself has been reported, involving modifications of previously described procedures for 2-oxo-pyridin-3-carboxamide derivatives. nih.gov These synthetic strategies highlight the versatility of the 2-oxopyridine (B1149257) core for generating diverse chemical structures with potential allosteric modulating activity at the CB2 receptor.

Synthesis of Other Reported Synthetic CB2R PAMs

Beyond the 2-oxopyridine-3-carboxamide scaffold, research has explored other structural classes for the identification and synthesis of synthetic CB2R PAMs. While EC21a is frequently cited as the first synthetic small molecule this compound pitt.eduresearchgate.netacs.orgunipi.itnih.gov, the field continues to investigate novel chemical entities.

One study exploring potential CB2R allosteric modulators synthesized a series of sultam compounds based on the structure of EC21a. pitt.edu The synthesis of these sultam derivatives involved multiple steps, including methylation, benzylation on nitrogen, a Dieckmann-like cyclization to form the sultam ring, and isocyanate coupling reactions to introduce various substituents. pitt.edu

Another approach involved the design and synthesis of potential CB2R allosteric modulators based on an in-silico fragment-based scaffold hopping strategy, using EC21a as a reference. pitt.edupitt.edu This led to the synthesis of analogs with different core structures, such as 2-thiohydantoin (B1682308) derivatives, proposed due to their similar pharmacophore to EC21a. pitt.edu

The development of dualsteric or bitopic ligands, which combine features of both orthosteric and allosteric ligands within a single molecule, also represents an area of synthetic effort in the CB2R field. frontiersin.orgunimi.it These compounds are designed to interact with both the orthosteric and an allosteric site simultaneously, potentially offering enhanced affinity, selectivity, and biased signaling. frontiersin.orgunimi.it Synthesis of such ligands has involved connecting the pharmacophoric portion of a known this compound, like EC21a, with that of a selective CB2R orthosteric agonist through various linkers. frontiersin.orgunimi.it

Research Findings on CB2R PAMs

Research into CB2R PAMs has primarily focused on their in vitro pharmacological characterization to confirm their allosteric mechanism of action and evaluate their effects on receptor function. Studies have utilized various assays, including radioligand binding experiments and functional assays measuring downstream signaling pathways.

Radioligand binding assays, often employing a high-affinity radioligand like [³H]CP55,940, are used to assess the binding properties of potential allosteric modulators. mdpi.comresearchgate.netacs.orgunipi.itnih.govtandfonline.com CB2R PAMs are expected to enhance the binding of orthosteric agonists, which can be observed as an increase in the affinity or maximum binding of the radioligand in the presence of the PAM. researchgate.netacs.orgunipi.itnih.govnih.gov For instance, EC21a has been shown to increase the binding of [³H]CP55,940 to CB2R. researchgate.netacs.orgunipi.itnih.govnih.gov

Functional assays are crucial for confirming the ability of a compound to allosterically modulate receptor activity. These assays measure the receptor's downstream signaling, such as the inhibition of cyclic AMP (cAMP) accumulation or the stimulation of [³⁵S]GTPγS binding, which are indicative of G protein activation. mdpi.comresearchgate.netacs.orgunipi.itnih.govtandfonline.comnih.govnih.gov A this compound is expected to potentiate the effects of an orthosteric agonist in these functional assays, typically by increasing the agonist's potency (shifting the concentration-response curve to the left) and/or efficacy (increasing the maximum response). otago.ac.nznih.gov EC21a has been reported to potentiate the ability of agonists like CP55,940 and 2-arachidonoylglycerol (B1664049) (2-AG) to stimulate [³⁵S]GTPγS binding to CB2R. mdpi.comresearchgate.netacs.orgunipi.itnih.govnih.gov

Furthermore, studies investigating the effects of CB2R PAMs on β-arrestin recruitment, another important signaling pathway mediated by GPCRs, have also been conducted. frontiersin.orgnih.gov Allosteric modulators can exhibit biased signaling, selectively affecting certain downstream pathways over others. frontiersin.orgunimi.it

The following table summarizes some key research findings on the in vitro activity of representative synthetic CB2R PAMs:

| Compound | Assay Type | Observed Effect (in presence of orthosteric agonist) | Reference |

| EC21a | [³H]CP55,940 Binding | Increased binding | researchgate.netacs.orgunipi.itnih.govnih.gov |

| EC21a | [³⁵S]GTPγS Binding (with CP55,940) | Potentiation of stimulation | mdpi.comresearchgate.netacs.orgunipi.itnih.govnih.gov |

| EC21a | [³⁵S]GTPγS Binding (with 2-AG) | Potentiation of stimulation | mdpi.comunipi.itnih.gov |

| EC21a | cAMP Inhibition (with CP55,940) | Increased potency and efficacy | nih.gov |

| EC21a | β-arrestin recruitment | Increased recruitment | nih.gov |

Note: Some studies have reported complex or assay-dependent pharmacology for EC21a and related compounds, including observations of allosteric inverse agonism or mixed profiles in certain assays. tandfonline.comtandfonline.com

These detailed research findings, primarily derived from in vitro pharmacological evaluations, provide crucial insights into the mechanism of action and functional consequences of synthetic CB2R PAMs.

Structure Activity Relationships Sar and Ligand Efficiency of Cb2r Pams

Elucidating Structural Requirements for CB2R Allosteric Activity

Understanding the specific structural features required for a molecule to act as a CB2R PAM involves systematic modifications to lead compounds and evaluating the resulting changes in allosteric activity. These studies help define the pharmacophore for CB2R allosteric modulation.

Influence of Functional Groups on PAM Potency and Efficacy

The presence and position of specific functional groups within a molecule significantly impact its ability to interact with the allosteric binding site and modulate CB2R function. Studies on 2-oxopyridine-3-carboxamide derivatives, such as EC21a, have provided insights into these structural requirements. For instance, modifications to the p-fluoro benzyl (B1604629) moiety at position 1 and the amide group at position 3 of the central core of EC21a were explored to extend its SAR. guidetopharmacology.orgmdpi.com Derivatives like SV-10a and SB-13a, featuring a fluorine or chlorine atom in the ortho position of the benzylic group at position 1 and a cycloheptane-carboxamide at position 3, demonstrated positive allosteric behavior on CB2R. guidetopharmacology.orgmdpi.com These compounds enhanced the efficacy of the orthosteric agonist CP55,940 in [1] mdpi.com This highlights the importance of specific substituents and their positions for optimal allosteric activity.]35[>

Research on cannabidiol (B1668261) (CBD) derivatives has also revealed the influence of functional groups, particularly the length of alkyl chains, on allosteric modulation. nih.govnih.gov Simulations suggest that the pentyl chain of CBD can insert into a hydrophobic pocket, influencing receptor activation. nih.gov Analogues of CBD with varying methylene (B1212753) units in the hydrophobic chain showed different allosteric profiles (PAM vs. NAM), indicating that chain length is a determinant of the allosteric character. nih.govnih.gov

Stereochemical Considerations in CB2R Allosteric Modulation

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a critical role in the interaction of ligands with their receptors, including at allosteric sites. While much of the detailed stereochemistry work found in the searches focused on CB1R PAMs, the principle of enantiospecific interaction observed for CB1R allosteric modulators like GAT591 and GAT593 suggests that stereochemical considerations are also likely important for CB2R PAMs. nih.gov The distinct behavior of R- and S-enantiomers of these compounds, acting at different binding sites on CB1R, underscores the potential for stereochemistry to influence binding affinity, efficacy, and even the specific allosteric site engaged. nih.gov Further research is needed to fully elucidate the stereochemical requirements and the impact of chirality on the activity of specific CB2R PAMs.

Molecular Interactions and Binding Modes of CB2R PAMs

Understanding how CB2R PAMs interact with the receptor at a molecular level, including the identification of their binding sites and the specific residues involved, is essential for structure-based drug design.

Identification and Characterization of Allosteric Binding Pockets on CB2R

Computational approaches and experimental techniques have been employed to identify and characterize potential allosteric binding pockets on the CB2 receptor. Using inactive-state human CB2R crystal structures (e.g., PDB ID: 5ZTY) and computational algorithms, putative allosteric sites have been predicted. uni.lutocris.com Studies have identified several potential allosteric sites, with some supported by comparison to known allosteric binding pockets in other Class A GPCRs. tocris.com

Specific allosteric binding pockets have been explored through molecular docking and mutagenesis studies. For example, a potential allosteric site adjacent to the orthosteric ligand-binding site has been identified, similar to allosteric pockets for sodium ions in other GPCRs. nih.govresearchgate.net Another study predicted seven potential allosteric sites, with subsequent docking and molecular dynamics simulations suggesting a particularly promising site (Site H) for the binding of the PAM Ec2la. tocris.com Residues involved in the binding of known allosteric modulators like Ec2la and CBD have been identified through molecular docking, revealing interactions such as hydrogen bonds and hydrophobic contacts within these predicted sites. tocris.com Mutagenesis studies have further verified the involvement of specific amino acids in the allosteric binding pocket and their impact on allosteric modulation, highlighting the complexity of these interactions. uni.lu

Computational Modeling and Molecular Dynamics Simulations of PAM-CB2R Interactions

Computational modeling, including molecular docking and molecular dynamics (MD) simulations, plays a vital role in predicting and understanding the interactions between CB2R PAMs and the receptor. These methods complement experimental data by providing dynamic insights into the binding process and the conformational changes induced by PAM binding.

Molecular docking is used to predict the likely binding poses and affinities of PAMs within identified allosteric pockets. tocris.comguidetopharmacology.orgguidetopharmacology.org This helps in ranking potential compounds and identifying key interacting residues. MD simulations provide a more dynamic view of the PAM-receptor complex, allowing researchers to observe the stability of the binding pose, the flexibility of the receptor and ligand, and the nature of the interactions over time. nih.govnih.govtocris.comnih.govguidetopharmacology.orgresearchgate.netchem960.com

MD simulations have been used to study the binding of allosteric ligands like Ec2la and CBD to predicted allosteric sites, helping to verify in silico predictions and understand the detailed interactions. tocris.comresearchgate.net Simulations have also explored the effect of PAM binding on the conformation of the CB2 receptor, including the relative positioning of "toggle switch" residues that are important for receptor activation. nih.govguidetopharmacology.orgresearchgate.net For instance, the interaction of a NAM (but relevant for understanding allosteric mechanisms) with a hydrophobic pocket was shown to favor an inactive conformation of a key residue. nih.gov Computational studies have also been used to clarify the binding modes of bitopic ligands that interact with both orthosteric and allosteric sites, further confirming their dual nature. wikipedia.orgjejunu.ac.kr

Molecular Mechanisms of Cb2r Positive Allosteric Modulation

Effects on Orthosteric Ligand Binding Affinity and Efficacy

CB2R PAMs exert their effects by altering the interaction of orthosteric ligands with the receptor. This can manifest as changes in binding affinity and modifications to the efficacy of orthosteric agonists in activating downstream signaling pathways mdpi.comnih.gov.

Modulation of Orthosteric Agonist Binding Kinetics

Studies investigating the interaction of CB2R PAMs with the orthosteric binding site have utilized radioligand binding assays. For instance, compound C2 has been shown to significantly increase the binding of the orthosteric agonist [³H]CP55940 to CB2Rs at concentrations ranging from 1 nM to 1 µM unipi.it. Similarly, EC21a was reported to increase the binding of [³H]CP55940 at low concentrations researchgate.nettandfonline.com. This suggests that these PAMs can enhance the affinity of orthosteric agonists for the CB2 receptor.

Potentiation of Endogenous Cannabinoid Signaling (e.g., 2-Arachidonoylglycerol)

A key characteristic of PAMs is their ability to potentiate the effects of endogenous agonists. Compound C2 has been demonstrated to significantly enhance the ability of 2-arachidonoylglycerol (B1664049) (2-AG), a prominent endogenous cannabinoid, to stimulate [³⁵S]GTPγS binding to CB2Rs at a concentration of 100 nM unipi.itmedchemexpress.commedchemexpress.com. This potentiation was observed specifically for 2-AG but not for anandamide (B1667382) (AEA), another endogenous cannabinoid unipi.itresearchgate.netmedchemexpress.commedchemexpress.com. Pepcan-12 (B580789), an endogenous peptide CB2R PAM, has also been shown to significantly potentiate the effects of CB2 receptor agonists, including 2-AG, in functional assays such as [³⁵S]GTPγS binding and cAMP inhibition researchgate.netnih.govacs.orgresearchgate.net. These findings highlight the ability of CB2R PAMs to selectively enhance the signaling mediated by specific endogenous cannabinoids.

Table 1: Potentiation of Agonist-Induced [³⁵S]GTPγS Binding to CB2R by CB2R PAMs

| Compound | PAM Concentration | Orthosteric Agonist | Effect on Agonist-Induced [³⁵S]GTPγS Binding | Reference |

| C2 | 100 nM | CP55940 | Enhanced | unipi.itmedchemexpress.commedchemexpress.com |

| C2 | 100 nM | 2-AG | Enhanced | unipi.itmedchemexpress.commedchemexpress.com |

| C2 | 100 nM | AEA | No effect | unipi.itmedchemexpress.commedchemexpress.com |

| Pepcan-12 | ~50 nM (Ki) | 2-AG | Potentiated (5-10 fold) | researchgate.netnih.govacs.orgresearchgate.net |

| Pepcan-12 | ~50 nM (Ki) | CP55940 | Potentiated (5-10 fold) | researchgate.netnih.govacs.orgresearchgate.net |

| EC21a | Not specified | CP55940 | Enhanced | mdpi.comresearchgate.nettandfonline.com |

G Protein-Coupled Signaling Pathway Modulation

CB2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins nih.govmdpi.comfrontiersin.org. Activation of CB2R leads to the modulation of various downstream signaling pathways, including the inhibition of adenylyl cyclase and the stimulation of G protein activation, which can be measured by [³⁵S]GTPγS binding nih.govmdpi.comfrontiersin.org. Some studies also indicate involvement of the phosphoinositide hydrolysis pathway tandfonline.compreprints.orgpreprints.org. CB2R PAMs influence these pathways by enhancing the activity of orthosteric agonists.

Regulation of Adenylyl Cyclase/cAMP Signaling

CB2 receptor activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) nih.govmdpi.comfrontiersin.orgnih.govscielo.br. Pepcan-12 has been shown to significantly potentiate the effects of CB2 receptor agonists on cAMP inhibition, indicating that this endogenous PAM enhances the ability of agonists to suppress adenylyl cyclase activity researchgate.netnih.govacs.orgresearchgate.net. While direct data on the effect of synthetic CB2R PAMs like C2 and EC21a specifically on cAMP signaling in the context of potentiation is less detailed in the provided snippets, the general mechanism of Gi/o coupling suggests their influence on this pathway is likely linked to their potentiation of agonist activity.

Stimulation of [³⁵S]GTPγS Binding to CB2R

The binding of [³⁵S]GTPγS to G proteins is a direct measure of G protein activation upon receptor stimulation. As mentioned in section 4.1.2, compound C2 significantly enhances the ability of CP55940 and 2-AG to stimulate [³⁵S]GTPγS binding to CB2Rs unipi.itmedchemexpress.commedchemexpress.com. This indicates that C2, as a PAM, increases the efficiency of agonist-induced G protein coupling and activation. Similarly, pepcan-12 significantly potentiates the effects of CB2 receptor agonists, including 2-AG and CP55940, for [³⁵S]GTPγS binding researchgate.netnih.govacs.orgresearchgate.net. EC21a was also reported to enhance [³⁵S]GTPγS binding induced by the agonist CP55940 at CB2R mdpi.comresearchgate.nettandfonline.com. Importantly, as expected for an allosteric modulator, compound C2 did not induce significant [³⁵S]GTPγS binding in the absence of a CB2R agonist, confirming its PAM profile unipi.itresearchgate.net.

Phosphoinositide Hydrolysis Pathway Activation

The phosphoinositide (PI) hydrolysis pathway is another signaling cascade that can be modulated by GPCRs. Some studies have utilized PI hydrolysis assays to characterize the activity of CB2R ligands, including PAMs tandfonline.comtandfonline.compreprints.orgpreprints.org. While CB2R is primarily known for coupling to Gi/o proteins, some evidence suggests potential links to other pathways depending on the cellular context and specific ligand nih.govmdpi.comscielo.br. EC21a has been characterized using receptor-mediated phosphoinositide hydrolysis assays tandfonline.comresearchgate.nettandfonline.com. Although one study indicated EC21a acted as an allosteric inverse agonist in this assay, this highlights the use of PI hydrolysis as a tool to probe the complex pharmacology of CB2R modulators tandfonline.comresearchgate.nettandfonline.com. Mycophenolate mofetil, initially identified as a putative CB2 PAM in a screen, was subsequently found to act as a CB2 agonist in multiple assays, including PI hydrolysis, further demonstrating the use of this assay in characterizing CB2R ligand activity preprints.orgpreprints.org.

Table 2: Signaling Pathway Modulation by CB2R PAMs (Potentiation of Agonist Effect)

| Compound | Signaling Pathway | Observed Effect (in presence of agonist) | Reference |

| C2 | [³⁵S]GTPγS Binding | Enhanced | unipi.itmedchemexpress.commedchemexpress.com |

| Pepcan-12 | [³⁵S]GTPγS Binding | Potentiated | researchgate.netnih.govacs.orgresearchgate.net |

| Pepcan-12 | cAMP Inhibition | Potentiated | researchgate.netnih.govacs.orgresearchgate.net |

| EC21a | [³⁵S]GTPγS Binding | Enhanced | mdpi.comresearchgate.nettandfonline.com |

| EC21a | Phosphoinositide Hydrolysis | Complex/Assay Dependent (Inverse Agonist observed) | tandfonline.comresearchgate.nettandfonline.com |

β-Arrestin Recruitment and Receptor Internalization Dynamics

The interaction of activated G protein-coupled receptors (GPCRs), including CB2R, with β-arrestin proteins is a critical step in regulating receptor signaling, desensitization, and internalization. nih.govmedchemexpress.cnmedchemexpress.com Upon agonist stimulation, CB2R recruits β-arrestin-2, which facilitates receptor inactivation and subsequent trafficking. wikipedia.org This process is a common mechanism by which agonists can lead to decreased signaling and reduced surface receptor levels. nih.govguidetopharmacology.org

Allosteric Modulation of β-Arrestin2 Recruitment

Studies investigating the effects of CB2R PAMs on β-arrestin2 recruitment have revealed varied profiles, highlighting the potential for biased signaling. For instance, pepcan-12, identified as a this compound, was observed not to influence CP55,940-induced β-arrestin2 recruitment at the measured time point. This suggests that pepcan-12 might act as a signaling-specific PAM, primarily enhancing G protein recruitment and the resulting inhibition of cAMP without affecting β-arrestin2 recruitment or receptor internalization. researchgate.net Similarly, FD-22a, a bitopic ligand incorporating features of the EC21a scaffold, demonstrated no enhancement of β-arrestin2 recruitment, indicating a biased signaling profile favoring G protein pathways. nih.gov Research evaluating compounds based on the EC21a scaffold has been conducted to assess their impact on β-arrestin2 recruitment. buddiesbagels.com However, the pharmacology of compounds like EC21a can be complex and assay-dependent, with some studies suggesting allosteric inverse agonist activity at CB2 in certain contexts, which could lead to different effects on β-arrestin dynamics than a pure PAM. researchgate.netnih.govguidetopharmacology.org

Impact on Receptor Trafficking and Desensitization

The recruitment of β-arrestin2 by agonists is closely linked to the induction of CB2R internalization and desensitization. nih.govguidetopharmacology.org This process can limit the duration and intensity of receptor signaling. In contrast, PAMs, which lack intrinsic efficacy and require the presence of an orthosteric ligand for activity, may offer an advantage by potentially causing no or reduced receptor desensitization compared to some agonists. nih.gov The observation that certain CB2R PAMs or related biased ligands show reduced or absent enhancement of β-arrestin2 recruitment suggests a mechanism by which they might mitigate agonist-induced internalization and desensitization. nih.govguidetopharmacology.org This biased signaling profile, favoring G protein pathways over β-arrestin recruitment, is considered a strategy to potentially achieve therapeutic benefits with fewer side effects associated with receptor trafficking and desensitization. nih.govguidetopharmacology.org

Ion Channel Modulation and Neuronal Excitability

Beyond their canonical coupling to Gαi/o proteins and subsequent modulation of adenylyl cyclase, CB2 receptors can influence neuronal excitability by modulating ion channels. wikipedia.org

Modulation of G Protein-coupled Inwardly Rectifying Potassium (GIRK) Channels

CB2 receptors are known to couple to Gi/o proteins, and the activation of these G proteins can lead to the opening of G Protein-coupled Inwardly Rectifying Potassium (GIRK) channels via the release of βγ subunits. researchgate.netnih.gov This activation of GIRK channels typically results in an influx of potassium ions, leading to membrane hyperpolarization and decreased neuronal excitability. Assays that measure thallium flux, a surrogate for potassium movement through GIRK channels, are utilized to characterize the activity of ligands, including PAMs, at CB2 receptors co-expressed with GIRK channels. researchgate.netnih.gov Studies using GIRK activation assays have been instrumental in profiling CB2R PAMs. For instance, EC21a has been characterized in such assays, revealing complex pharmacology where it can act as an allosteric inverse agonist at CB2 in this specific context, underscoring the assay-dependent nature of its effects. researchgate.netnih.govguidetopharmacology.org Screening efforts to identify novel CB2 PAMs have also employed thallium flux assays coupled with CB2 and GIRK1/2 channel expression to detect compounds that enhance agonist-induced responses.

Influence on M-type K+ Currents in Neuronal Circuits

CB2 receptor activation has been shown to influence M-type potassium currents in neuronal circuits. For example, the CB2 receptor agonist JWH133 was found to decrease the firing rate of VTA dopaminergic neurons. This effect was mediated through a signaling cascade involving Gαi protein activation, inhibition of protein kinase A (PKA), and a subsequent enhancement of the M-type potassium channel current, leading to neuronal hyperpolarization. While this specific finding relates to an orthosteric agonist, it establishes a precedent for CB2R-mediated modulation of M-type K+ currents via Gαi signaling, a pathway also influenced by CB2R PAMs. Furthermore, CB2 receptors are involved in the regulation of dopamine (B1211576) release in the striatum through a mechanism involving cholinergic signaling and the endocannabinoid 2-AG acting on CB2 receptors. researchgate.netnih.gov This regulatory role in neuronal circuits, which impacts excitability, suggests potential points of modulation by CB2R PAMs, although direct evidence linking PAMs specifically to M-type K+ current modulation was not explicitly found in the provided search results.

Functional Selectivity and Biased Agonism Profiles of CB2R PAMs

Allosteric modulators, including those targeting CB2R, have the capacity to stabilize specific receptor conformations, thereby leading to pathway-biased signaling or functional selectivity. buddiesbagels.com This phenomenon describes the ability of a ligand to differentially activate or modulate distinct downstream signaling pathways, such as favoring G protein coupling over β-arrestin recruitment, or vice versa. wikipedia.orgbuddiesbagels.com

CB2R PAMs can exhibit functional selectivity, contributing to their unique pharmacological profiles. researchgate.netbuddiesbagels.com As noted earlier, pepcan-12 appears to function as a signaling-specific PAM, primarily modulating G protein-dependent pathways without significantly affecting β-arrestin2 recruitment. researchgate.net Similarly, bitopic ligands incorporating this compound elements have demonstrated functional selectivity, showing a preference for enhancing cAMP signaling over β-arrestin2 recruitment. buddiesbagels.com The complex pharmacology observed with some CB2R modulators, such as EC21a, which can display varying activity profiles (PAM, inverse agonist, negative allosteric modulator) depending on the specific signaling assay used (e.g., GTPγS, PI hydrolysis, GIRK activation), highlights the importance of comprehensive profiling to fully understand their functional selectivity and biased agonism. researchgate.netnih.gov The development of biased GPCR ligands, including CB2R PAMs with tailored signaling profiles, is a promising area of research aimed at selectively targeting therapeutic pathways while potentially minimizing undesirable effects mediated by other pathways. wikipedia.orgbuddiesbagels.com

Characterization of Biased Signaling Pathways

Biased signaling, or functional selectivity, describes the phenomenon where different ligands binding to the same receptor can preferentially activate distinct downstream signaling pathways. frontiersin.orgnih.gov This occurs because ligands can stabilize unique receptor conformations that favor coupling to specific intracellular signaling proteins, such as different G protein subtypes or β-arrestin. frontiersin.orgnih.govmdpi.com For CB2R PAMs, the ability to induce or modulate biased signaling pathways is a critical aspect of their pharmacological profile.

Studies investigating CB2R signaling have shown that the receptor can couple to multiple pathways, including Gi/o protein signaling (leading to inhibition of adenylyl cyclase and modulation of ion channels like GIRK) and β-arrestin recruitment. nih.govoup.com Characterization of biased signaling for CB2R PAMs involves assessing their impact on the activation of these different pathways, often in the presence of an orthosteric agonist.

For example, the this compound EC21a has been shown to potentiate the effects of orthosteric agonists like CP55,940 and 2-AG on [³⁵S]GTPγS binding, an indicator of G protein activation. nih.govresearchgate.net Additionally, EC21a increased β-arrestin recruitment triggered by CP55,940. researchgate.net This suggests that a this compound can influence both G protein-dependent and β-arrestin-dependent pathways. However, the extent and nature of this potentiation can vary depending on the specific orthosteric agonist used, highlighting the concept of probe dependence. nih.govresearchgate.net

Different orthosteric ligands themselves can exhibit biased signaling at the CB2 receptor. For instance, CP55,940 has shown the potential to cause robust internalization of rat CB2, while WIN55,212-2 showed no activity in promoting receptor internalization in one study. nih.gov Another study suggested that THC displayed bias toward ERK1/2 signaling compared to arrestin and GTPγS when acting at CB2R, while (R,S)-AM1241 was identified to bias toward arrestin coupling and pERK signaling compared to GIRK channel activation. nih.gov

The interaction between a this compound and an orthosteric agonist can therefore result in complex signaling profiles, potentially altering the bias observed with the orthosteric agonist alone. Understanding these intricate interactions is crucial for predicting the cellular and physiological effects of CB2R PAMs.

Implications of Probe Dependence in Allosteric Profiling

Probe dependence is a hallmark of allosteric modulation, meaning that the effect of an allosteric modulator on receptor function can vary significantly depending on the specific orthosteric ligand (probe) used in the assay. mdpi.comtandfonline.comacs.org This phenomenon has significant implications for the pharmacological profiling and characterization of CB2R PAMs.

The binding of an allosteric modulator like a this compound to its site induces a conformational change in the receptor that can affect the orthosteric binding site and the receptor's coupling to downstream signaling proteins. mdpi.comresearchgate.net Different orthosteric ligands may interact with distinct receptor conformations or have varying degrees of sensitivity to the conformational changes induced by the allosteric modulator. Consequently, a this compound might enhance the binding affinity or efficacy of one orthosteric agonist but have a different or no effect on another. mdpi.comnih.govresearchgate.net

Studies with the this compound EC21a have explicitly demonstrated probe dependence. EC21a was found to enhance the ability of CP55,940 and 2-AG to stimulate [³⁵S]GTPγS binding to CB2Rs but did not enhance the effect of AEA. nih.govmdpi.com More recently, it was shown that in the presence of varying orthosteric ligands (JWH133, 2-AG, and CP55,940), EC21a exhibited negative allosteric effects in cAMP experiments, yet showed a positive allosteric effect with HU308. acs.org This highlights that the observed allosteric effect (positive or negative modulation of efficacy) can be influenced by the specific orthosteric agonist probe.

This probe dependence underscores the necessity of using a panel of diverse orthosteric probes when characterizing the activity of a this compound. Relying on a single orthosteric agonist may lead to an incomplete or misleading understanding of the allosteric modulator's pharmacological profile. Detailed allosteric profiling using multiple probes and different signaling assays is essential to fully characterize the complex interactions and potential biased modulation induced by CB2R PAMs. researchgate.netacs.org

The phenomenon of probe dependence also suggests that the in vivo effects of a this compound might be influenced by the local concentrations and types of endogenous cannabinoids (like 2-AG and anandamide, AEA) present.

Interactive Data Table: Effects of a Representative this compound (EC21a) on Orthosteric Agonist Activity

| Orthosteric Agonist | Signaling Assay | Effect of EC21a (this compound) | Reference |

| CP55,940 | [³⁵S]GTPγS binding | Enhanced | nih.govresearchgate.net |

| 2-AG | [³⁵S]GTPγS binding | Enhanced | nih.govresearchgate.net |

| AEA | [³⁵S]GTPγS binding | No enhancement | nih.govmdpi.com |

| CP55,940 | β-arrestin recruitment | Increased | researchgate.net |

| JWH133 | cAMP inhibition | Negative allosteric effect | acs.org |

| 2-AG | cAMP inhibition | Negative allosteric effect | acs.org |

| CP55,940 | cAMP inhibition | Negative allosteric effect | acs.org |

| HU308 | cAMP inhibition | Positive allosteric effect | acs.org |

Note: This table summarizes findings from specific studies and may not represent the entirety of reported data for EC21a or other CB2R PAMs.

The intricate interplay between CB2R PAMs and different orthosteric ligands, leading to varied signaling outcomes and probe dependence, highlights the complexity of allosteric modulation at the CB2 receptor. A thorough understanding of these molecular mechanisms is vital for the rational design and development of CB2R-targeted therapeutics.

Preclinical Research Applications of Cb2r Positive Allosteric Modulators

Neuroinflammation and Microglial Modulation

The CB2R is predominantly expressed on immune cells, including microglia, the resident immune cells of the central nervous system (CNS). nih.gov In response to inflammation or injury, CB2R expression on microglia is significantly upregulated, highlighting its role as a potential target for managing neuroinflammatory processes. nih.govmdpi.comnih.gov Activation of CB2R is known to decrease microglia-derived neuroinflammation by altering the balance of signaling molecules released by these cells. mdpi.com

Preclinical studies using microglial cell cultures have demonstrated that modulating CB2R can effectively control the release of cytokines, key signaling molecules that orchestrate inflammatory responses. The activation of CB2R, particularly when enhanced by a PAM, leads to a significant reduction in the secretion of pro-inflammatory cytokines.

For instance, in a study using lipopolysaccharide (LPS)-stimulated BV2 microglial cells to mimic inflammatory conditions, the CB2R PAM EC-21a was shown to potentiate the ability of a CB2R agonist to decrease the release of pro-inflammatory interleukins IL-1β and IL-6. nih.govresearchgate.netmdpi.com Concurrently, this combined treatment further increased the secretion of the anti-inflammatory cytokine IL-10 compared to the effect of the agonist alone. nih.govresearchgate.netmdpi.com Other research using CB2R agonists like JWH015 has corroborated these findings, showing reduced production of pro-inflammatory molecules such as Tumor Necrosis Factor-alpha (TNF-α) and nitric oxide (NO). nih.govresearchgate.net This modulation of the cytokine profile is a critical mechanism through which CB2R activation exerts its anti-inflammatory effects within the CNS. realmofcaring.org

| Modulator/Agonist | Cell Model | Effect on Pro-inflammatory Cytokines | Effect on Anti-inflammatory Cytokines | Reference |

|---|---|---|---|---|

| EC-21a (PAM) + B2 (Agonist) | LPS-stimulated BV2 microglia | ↓ IL-1β, ↓ IL-6 | ↑ IL-10 | nih.govresearchgate.netmdpi.com |

| JWH015 (Agonist) | IFN-γ/CD40L-stimulated primary microglia | ↓ TNF-α, ↓ NO | Not specified | nih.govresearchgate.net |

| AM1241 (Agonist) | LPS/IFNγ-activated N9 microglia | ↓ IL-1β, ↓ IL-6, ↓ iNOS | Not specified | frontiersin.org |

| JWH133 (Agonist) | Thrombin-induced primary microglia | ↓ Pro-inflammatory cytokines | ↑ Anti-inflammatory cytokines | nih.gov |

Microglia can adopt different activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory, pro-resolution M2 phenotype. mdpi.com A key therapeutic goal in many neuroinflammatory diseases is to shift microglia from the neurotoxic M1 state to the neuroprotective M2 state.

Research indicates that CB2R activation is a potent driver of this phenotypic switch. nih.govnih.govmdpi.com The stimulation of CB2R in microglial cells promotes the transition from an M1 to an M2 phenotype, resulting in a decreased expression of M1 markers and an increased expression of M2 markers. mdpi.com For example, the CB2R agonist JWH133 was found to promote an M1 to M2 phenotype transformation in microglia following experimental germinal matrix hemorrhage. nih.gov Similarly, the this compound EC-21a has been shown to potentiate the switch to the neuroprotective M2 phenotype in inflamed microglial cells. mdpi.com This polarization is a fundamental aspect of the anti-inflammatory and neuroprotective action mediated by CB2R. frontiersin.orgmdpi.com The signaling mechanism underlying this shift has been linked in some models to the cyclic AMP (cAMP)/protein kinase A (PKA) pathway. nih.govresearchgate.net

| Modulator/Agonist | Model | Effect on M1 Phenotype/Markers | Effect on M2 Phenotype/Markers | Reference |

|---|---|---|---|---|

| EC-21a (PAM) + B2 (Agonist) | LPS-stimulated BV2 microglia | Promotes switch away from M1 | Promotes switch to M2 | mdpi.com |

| JWH133 (Agonist) | Experimental germinal matrix hemorrhage | Prevents pro-inflammatory release | Promotes M1 to M2 transformation | nih.gov |

| General CB2R Agonists | In vitro microglial cultures | ↓ Expression of M1 inflammatory markers | ↑ Expression of M2 markers | mdpi.com |

| SMM-189 (Inverse Agonist) | In vitro / TBI mouse model | ↓ CD16/32 | ↑ CD206 | frontiersin.org |

The anti-inflammatory properties of CB2R modulation observed in cell culture models have been extended to various animal models of neuroinflammatory and neurodegenerative diseases. While much of the existing in vivo research has utilized direct CB2R agonists, these studies establish the therapeutic principle that CB2R PAMs aim to enhance. The combination of an orthosteric agonist with a positive allosteric modulator is considered a promising therapeutic approach for treating neurodegenerative disorders. nih.govresearchgate.net

In mouse models of Alzheimer's disease, activation of CB2R has been shown to reduce the secretion of pro-inflammatory cytokines and improve cognitive performance. nih.gov In a rat model of germinal matrix hemorrhage, a condition involving significant neuroinflammation, a selective CB2R agonist promoted the beneficial shift of microglia from the M1 to the M2 phenotype. nih.gov Similarly, in models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, the expression of CB2R is elevated in the spinal cord, and modulation of the receptor is being explored for therapeutic value. nih.gov These findings collectively suggest that enhancing CB2R signaling with PAMs could be a valuable strategy for mitigating the damaging neuroinflammation that characterizes a range of CNS disorders. nih.gov

Neuropathic Pain Models

Neuropathic pain is a chronic pain state caused by damage or disease affecting the somatosensory nervous system. It is often resistant to conventional analgesics. The endocannabinoid system, and specifically the CB2R, has emerged as a key target for the development of new neuropathic pain therapies. oipub.comresearchgate.net Under neuropathic pain conditions, CB2R expression is significantly upregulated in crucial pain-processing areas, such as the dorsal root ganglia and the spinal cord, suggesting a role in pain modulation. oipub.com

A substantial body of preclinical evidence demonstrates that selective CB2R agonists produce significant pain-relieving (antinociceptive) effects in various animal models of neuropathic pain. researchgate.netnih.gov These models include those induced by traumatic nerve injury, such as partial sciatic nerve ligation or spinal nerve ligation, as well as chemotherapy-induced neuropathy. nih.gov

Selective CB2R agonists, including AM1241 and A-836339, have been shown to produce dose-dependent analgesic effects when administered systemically or locally. oipub.com Other compounds, such as SER601 and L-759,633, also demonstrated dose-dependent analgesic activity in a rat model of neuropathic pain. researchgate.net Although these studies primarily used agonists, they validate the CB2R as a target for pain relief. The use of CB2R PAMs is proposed as a method to enhance the analgesic effects of the body's own endocannabinoids, which are released in response to pain, potentially offering a more physiological and side-effect-sparing approach to pain management. nih.gov

| Compound (Agonist) | Neuropathic Pain Model | Observed Antinociceptive Effect | Reference |

|---|---|---|---|

| AM1241 | Spinal Nerve Ligation (SNL), Chronic Constriction Injury (CCI) | Reversal of tactile allodynia and thermal hyperalgesia | oipub.com |

| A-836339 | Spinal Nerve Ligation (SNL) | Significant analgesic effects | oipub.com |

| SER601 | Partial Sciatic Nerve Ligation | Dose-dependent analgesic effect | researchgate.net |

| L-759,633 | Partial Sciatic Nerve Ligation | Dose-dependent analgesic effect | researchgate.net |

The analgesic effects of CB2R activation are mediated through the modulation of neuroimmune interactions within pain pathways. A primary site of action is the dorsal horn of the spinal cord, where sensory information is processed. nih.gov In chronic pain states, microglia in the spinal cord become activated and release pro-inflammatory mediators that enhance the excitability of pain-transmitting neurons, a phenomenon known as central sensitization. frontiersin.org

Activation of CB2R, which is highly expressed on these activated microglia, counteracts this process. nih.govfrontiersin.org It shifts microglia toward an anti-inflammatory M2 state, reducing the production of pro-inflammatory cytokines like IL-1β and TNFα. nih.gov This dampens the inflammatory environment in the spinal cord and alleviates pain hypersensitivity. frontiersin.org CB2R PAMs are hypothesized to enhance this endogenous, protective mechanism by amplifying the signaling of endocannabinoids that are released at the site of injury and inflammation.

Neurodegenerative Disease Research

The therapeutic potential of targeting the cannabinoid type 2 receptor (CB2R) has been a significant focus of preclinical research into neurodegenerative diseases. Positive allosteric modulators (PAMs) of the CB2R are of particular interest as they may offer a more nuanced approach to treatment by enhancing the effects of endogenous cannabinoids without causing the psychoactive effects associated with direct agonism of the cannabinoid type 1 receptor (CB1R).

Preclinical studies have highlighted that compounds targeting cannabinoid receptors could be valuable in developing novel therapies for neurodegenerative disorders. The use of positive allosteric modulators presents a promising strategy to harness the therapeutic benefits of orthosteric agonists of cannabinoid receptors by augmenting their activity while potentially mitigating adverse effects. The combination of an orthosteric agonist with a positive allosteric modulator has been suggested as a promising therapeutic avenue for the treatment of neurodegenerative disorders. nih.gov

Research has shown that the activation of CB2R can decrease neuroinflammation derived from microglia by altering the ratio of pro- and anti-inflammatory cytokines released by these cells. In inflamed microglial cells, CB2R has been reported to be upregulated, although this is not always accompanied by an increased production of the endogenous CB2R ligand 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov The combination of a this compound, EC21a, with an orthosteric agonist, B2, has been shown to significantly counteract the inflammatory process in microglial cells. This combination potentiated the anti-inflammatory effects by reducing the release of pro-inflammatory cytokines IL-1β and IL-6, while increasing the level of the anti-inflammatory cytokine IL-10. This suggests an effective anti-inflammatory action in microglia by promoting a switch to the neuroprotective M2 phenotype. nih.gov

The modulation of CB2R is being investigated for its potential to alter the course of several neurodegenerative diseases.

Alzheimer's Disease (AD): In animal models of AD, activation of CB2 receptors has been shown to reduce AD-like pathology. This includes attenuating the inflammation associated with the disease and modulating the aberrant processing of amyloid-beta (Aβ) and tau proteins. Furthermore, CB2 receptor activation has been linked to improved cognitive function in these models. mdpi.com The expression of CB2 receptors is significantly elevated in the brains of AD patients, particularly in microglia surrounding senile plaques. mdpi.com

Parkinson's Disease (PD): Preclinical data suggest a neuroprotective role for CB2 receptors in PD. The activation of CB2 receptors with selective agonists has demonstrated protective effects in various PD models. frontiersin.orgdntb.gov.ua Upregulation of CB2 receptors has been observed in glial cells in animal models of PD, and their activation may help to normalize the influence of glia on neuronal survival. nih.gov

Huntington's Disease (HD): While much of the research in HD models has focused on the CB1 receptor, the induction of microglial CB2 receptors has been noted in animal models and patients. Activation of CB2R is associated with a neuroprotective effect in HD models by controlling the damaging activity of microglia. researchgate.net

Amyotrophic Lateral Sclerosis (ALS): Preclinical studies in ALS models, such as the G93A-SOD1 mutant mouse, suggest that cannabinoids may have neuroprotective effects involving the activation of CB2 receptors. Targeting the CB2 receptor is thought to have beneficial effects in controlling microglial toxicity for motor neurons. nih.govbohrium.com The selective CB2 agonist AM-1241 was found to increase the survival interval after disease onset when administered to these mice. bohrium.com

Multiple Sclerosis (MS): In the experimental autoimmune encephalomyelitis (EAE) mouse model of MS, the CB2-specific agonist JWH-133 was found to dose-dependently reduce both mechanical and cold hypersensitivity. These findings suggest that CB2 is a promising target for managing central pain in MS. The phytocannabinoid (−)-β-Caryophyllene, a CB2 receptor-selective ligand, has been shown to suppress motor paralysis and neuroinflammation in a murine model of MS.

Glial cells, including microglia and astrocytes, play a crucial role in the neuroinflammatory processes associated with neurodegeneration. CB2R is predominantly expressed in immune cells, including microglia, and its expression is upregulated in activated glial cells. nih.gov

The activation of CB2R in microglia can lead to a decrease in the release of pro-inflammatory cytokines and a promotion of an anti-inflammatory M2 phenotype. nih.gov The combination of the this compound EC21a with the orthosteric agonist B2 has been shown to significantly reduce the release of pro-inflammatory interleukins IL-1β and IL-6, while increasing the anti-inflammatory interleukin IL-10 in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. nih.gov This potentiation of the anti-inflammatory response highlights the potential of CB2R PAMs in modulating glial function.

In the context of neurodegenerative diseases, the upregulation of CB2R in activated microglia and astrocytes presents a therapeutic target. The pharmacological activation of these receptors is considered a promising approach to promote anti-inflammatory and neuroprotective effects. mdpi.com

Psychiatric and Neurological Disorder Research

Beyond neurodegenerative diseases, the modulation of CB2R is also being explored for its potential therapeutic applications in psychiatric and neurological disorders.

The CB2 receptor is considered an emerging target for regulating brain circuits relevant to schizophrenia. Preclinical evidence suggests that CB2 receptors are expressed in brain regions where they can downregulate circuits and inflammatory processes that are hyperactive in individuals with schizophrenia. nih.gov

Activation of CB2 receptors has been shown to reduce dopaminergic signaling, which is often hyperactive in schizophrenia. nih.gov Furthermore, the antipsychotic-like effects of positive allosteric modulators of the M4 muscarinic receptor have been found to be dependent on intact signaling through CB2 receptors. This highlights a novel mechanism by which striatal cholinergic and cannabinoid signaling can lead to sustained reductions in dopaminergic transmission and produce behavioral effects predictive of antipsychotic efficacy. researchgate.net

The first small molecule CB2 PAM, EC21a, has been identified and has demonstrated efficacy in preclinical models, including antinociceptive and seizure-resistant effects. nih.gov The ability of CB2 agonists to reverse NMDA receptor antagonist-induced deficits in sensorimotor gating in preclinical models further supports the potential of targeting CB2R for antipsychotic-like effects. nih.gov

Preclinical research has indicated a potential role for CB2R modulation in seizure disorders. Reducing CB2R activity has been shown to increase seizure susceptibility in mice. nih.gov The CB2R positive allosteric modulator, Ec21a, has demonstrated therapeutic potential against induced seizures in mice. nih.gov

In a study using both wild-type mice and a mouse model with a human epilepsy mutation (SCN1A R1648H), Ec21a increased resistance to induced seizures. Importantly, at its therapeutic dose, Ec21a did not cause motor deficits, and its seizure-protective effects were maintained with repeated administration. The selectivity of Ec21a for the CB2R was confirmed by the ability of a CB2R antagonist, but not a CB1R antagonist, to block its anticonvulsant effects. nih.gov These findings suggest that allosteric modulation of CB2Rs is a promising therapeutic strategy for the treatment of epilepsy. nih.gov

Modulation of Reward Systems in Addiction Models

The pharmacological modulation of the cannabinoid receptor 2 (CB2R) has emerged as a promising therapeutic avenue in the field of addiction. nih.gov Preclinical studies in rodents suggest a functional role for CB2R in the effects of drugs of abuse, including alcohol, cocaine, and nicotine. nih.gov The presence of CB2R in brain regions associated with the reward system further supports its relevance in addiction. nih.govmdpi.com

Animal models are crucial for investigating the abuse potential of new cannabinoid drugs and for evaluating treatments to reduce drug use and prevent relapse. nih.gov Drug self-administration procedures in laboratory animals are used to model many aspects of addiction. nih.govresearchgate.net

Studies have shown that the absence of CB2R may be linked to an increased vulnerability to the stimulant and reinforcing effects of cocaine. nih.gov Conversely, the pharmacological activation of CB2R may reduce the actions induced by cocaine. nih.gov For instance, local administration of the CB2R agonist JWH133 into the ventral tegmental area (VTA), a key component of the reward system, significantly reduced cocaine self-administration in animal models. nih.gov It is suggested that CB2R modulates the excitability of VTA dopaminergic neurons, confirming its role in regulating dopaminergic neurotransmission. nih.gov

In models of alcohol addiction, the majority of pharmacological studies indicate that agonism of CB2R can decrease ethanol consumption, preference, and the motivation to drink. mdpi.com For example, β-caryophyllene, a selective CB2R agonist, significantly reduced voluntary alcohol consumption in mice, an effect that was blocked by a CB2R antagonist. mdpi.com Furthermore, the absence of CB2R in dopaminergic neurons has been shown to decrease alcohol consumption, even after acute stress, highlighting the receptor's involvement in alcohol dependence. mdpi.com

These preclinical findings suggest that CB2R is a key target in the modulation of reward systems and holds potential for the development of new pharmacological tools for the management of substance use disorders. nih.gov

Other Preclinical Disease Models Involving Inflammation or Tissue Injury

Inflammatory Bowel Diseases

The cannabinoid 2 receptor (CB2R) has been identified as a key player in the modulation of intestinal inflammation, making it a therapeutic target for inflammatory bowel diseases (IBD), including Crohn's disease and ulcerative colitis. nih.govnih.gov In preclinical models of IBD, the expression of CB2R is induced by active inflammation. nih.govnih.gov

Studies utilizing a chronic ileitis model in mice (TNFΔARE/+) have shown that ileal expression of CB2R increases in actively inflamed mice. nih.govnih.gov Furthermore, CB2R mRNA is preferentially induced on regulatory T cells (Tregs) compared to T effector cells in these models. nih.govnih.gov

The administration of a CB2R-selective ligand, GP-1a, has been shown to attenuate murine ileitis, as evidenced by improved histological scores and decreased expression of inflammatory cytokines. nih.govnih.gov This effect is associated with an enhanced suppressive function of Tregs and a concomitant increase in the secretion of the anti-inflammatory cytokine IL-10. nih.govnih.gov More recently, the CB2R agonist JWH133 has been shown to increase T cell adherence in an ERK-dependent manner, an effect that was reversed by the inverse agonist GP-1a. biorxiv.org T cell-specific deletion of the gene encoding CB2R, cnr2, resulted in attenuated chronic murine ileitis, characterized by decreased naïve T cell infiltration. biorxiv.org

Interestingly, while the endocannabinoid system is induced in acute murine ileitis, CB2R is downregulated in chronic murine and human intestinal inflammation. nih.govnih.gov This suggests a complex role for CB2R in the progression of IBD. Increased expression of CB2R has also been observed in the intestinal biopsies of children with IBD, colocalized with T-lymphocyte infiltration. researchgate.net

These preclinical findings establish an anti-inflammatory role for the endocannabinoid system and suggest that targeting CB2R could be a viable therapeutic strategy for IBD. nih.govnih.gov

Renal and Hepatic Fibrosis

Renal Fibrosis:

Preclinical studies have implicated the cannabinoid receptor 2 (CB2R) in the pathogenesis of renal fibrosis. nih.gov In mouse models of unilateral urinary obstruction and ischemia-reperfusion injury, CB2R was found to be upregulated, predominantly in kidney tubular epithelial cells. nih.gov This upregulation of CB2R expression correlated with the progression of kidney fibrosis. nih.gov